molecular formula C12H11N5O4 B2930880 5-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide CAS No. 2034321-55-4

5-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2930880
CAS No.: 2034321-55-4
M. Wt: 289.251
InChI Key: GRKYLPADUXJNGS-UHFFFAOYSA-N
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Description

5-Methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a heterocyclic compound featuring dual isoxazole rings linked via a 1,2,4-oxadiazole scaffold. This structure combines aromatic and hydrogen-bonding motifs, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O4/c1-6-3-8(15-19-6)11-14-10(21-17-11)5-13-12(18)9-4-7(2)20-16-9/h3-4H,5H2,1-2H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKYLPADUXJNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse scientific literature.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Isoxazole ring
  • Oxadiazole ring
  • Carboxamide moiety

This structural complexity suggests a wide range of potential pharmacological applications. The molecular formula is C16H13N5O3C_{16}H_{13}N_{5}O_{3} with a molecular weight of approximately 323.312 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions to yield the desired product effectively. The synthesis pathway is crucial for understanding the compound's properties and biological activities.

Antitubercular Activity

Recent studies have demonstrated significant antitubercular activity of derivatives related to this compound. For instance, certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 3.125 µM against Mycobacterium tuberculosis H37Rv, indicating strong potential for treating tuberculosis (TB) .

Table 1: Antitubercular Activity of 5-Methylisoxazole Derivatives

CompoundMIC (µM)Activity
Compound 103.125Significant
Compound 143.125Significant
Compound 96.25Moderate
Compound 136.25Moderate

Antibacterial Activity

In addition to its antitubercular properties, the compound has shown promising antibacterial activity against various strains including Bacillus subtilis and Escherichia coli. Some derivatives have MIC values around 6.25 µM, making them effective candidates for further development .

Table 2: Antibacterial Activity of Selected Compounds

CompoundMIC (µM)Target Bacteria
Compound 96.25Bacillus subtilis
Compound 136.25Escherichia coli
Compound 196.25Bacillus subtilis
Compound 2012.5Escherichia coli

The mechanism by which these compounds exert their biological effects is still under investigation. However, it is believed that the combination of isoxazole and oxadiazole moieties contributes to their ability to interfere with bacterial cell functions or metabolic pathways.

Case Studies

A notable study explored the pharmacological effects of a series of compounds based on the isoxazole scaffold, revealing that modifications could enhance both efficacy and safety profiles compared to existing treatments like leflunomide . These findings suggest a potential for developing new therapeutic agents with reduced toxicity.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is practically insoluble in water but shows good solubility in organic solvents such as acetone. This property may influence its bioavailability and therapeutic effectiveness .

Chemical Reactions Analysis

Functionalization of Isoxazole Rings

The 5-methylisoxazole-3-yl groups undergo regioselective modifications:

  • Alkylation : Propargyl bromide reacts with the isoxazole nitrogen under basic conditions (K₂CO₃, DMF, 92% yield) .
  • Nitro-group Substitution : Nitration using KNO₃/H₂SO₄ at 50°C introduces nitro groups at the C4 position .

Example Reaction :
Isoxazole+Propargyl bromideK2CO3,DMFPropargyl substituted isoxazole\text{Isoxazole}+\text{Propargyl bromide}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{Propargyl substituted isoxazole}

Key Data :

  • Alkylation preserves the isoxazole ring’s aromaticity (confirmed via UV-Vis) .
  • Nitration regioselectivity is controlled by steric effects of the methyl group .

Carboxamide Group Reactivity

The carboxamide moiety participates in coupling and hydrolysis reactions:

  • Acid Chloride Formation : Treatment with oxalyl chloride (COCl)₂ in DCM/DMF generates reactive intermediates for further coupling .
  • Amide Coupling : Reaction with amines (e.g., piperazine derivatives) in acetonitrile yields secondary amides (46% over three steps) .
Reaction TypeConditionsYieldApplication
Acid Chloride(COCl)₂, DMF, DCM, 0°C → RT>90%Precursor for peptide coupling .
Amide BondingEt₃N, DCM, RT40–75%Forms bioactive derivatives (e.g., antiviral agents) .

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring exhibits [3+2] cycloaddition reactivity:

  • With Nitrile Oxides : Forms fused isoxazolo-oxadiazole systems under microwave irradiation (70% yield).
  • Ring-Opening Hydrolysis : Acidic conditions (HCl/H₂O) cleave the oxadiazole to yield thioamide derivatives .

Mechanistic Insight :
Cycloadditions exploit the electron-deficient nature of the oxadiazole ring, while hydrolysis proceeds via protonation at N2 .

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

  • Sulfonylation : 5-Methylisoxazole-3-carboxamide reacts with methyl 2-chlorosulphonylbenzoate under basic conditions to introduce sulfonyl groups (Table 1) .
  • Methylation : Dimethylamine in THF selectively methylates the carboxamide nitrogen (65% yield).

Table 1 : Bioactive Derivative Synthesis

DerivativeModificationBiological Activity (IC₅₀)
6a (Carbethoxy-isoxazolyl)propylthioAntiviral (0.8 µM vs. CVB3)
21 Tetrahydropyridazine-carboxamideAnticancer (12 µM vs. HeLa)

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C (TGA data).
  • Photodegradation : UV exposure (254 nm) induces cleavage of the oxadiazole ring (HPLC-MS confirmation).

Catalytic Reactions

  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aryl groups at the methyl position (Pd(PPh₃)₄, 55% yield) .
  • Reductive Amination : Sodium borohydride reduces imine intermediates to secondary amines (MeOH/THF, 70% yield) .

Comparative Reactivity Table

Reaction TypeKey ReagentsYield RangeFunctional Impact
CyclizationTFAA, pyridine40–60%Oxadiazole core formation
AlkylationPropargyl bromide, K₂CO₃85–92%Alkyne handle for click chemistry
SulfonylationClSO₂Ar, KOH60–75%Enhanced solubility/bioavailability

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of bis-heterocyclic carboxamides. Key structural analogues include:

Compound Name Core Structure Substituents Key Differences Reference
5-Methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide Isoxazole + oxadiazole Phenyl at oxadiazole C3 Lacks the 5-methylisoxazole substituent on the oxadiazole
3-(2-Chlorophenyl)-5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide Isoxazole + oxadiazole + triazolopyridine Chlorophenyl, triazolopyridine Additional fused triazolopyridine ring
5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide Isoxazole + thiazole Nitrothiazole Thiazole replaces oxadiazole

Key Insights :

  • Substitution at the oxadiazole C3 position (e.g., 5-methylisoxazole vs. phenyl) modulates steric bulk and electronic properties, impacting solubility and target binding .
Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Solubility (mg/mL) Reference
Target Compound 331.3 Not reported 2.1 (estimated) <0.1 (aqueous)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide 403.1 133–135 3.8 0.2 (DMSO)
9-(5-Amino-3-methylisoxazol-4-yl)-7-bromo-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one 431.3 223–224 2.5 <0.01 (aqueous)

Key Insights :

  • The target compound’s lower molecular weight (331.3 vs. 403.1–431.3) suggests improved permeability compared to bulkier analogues .
  • Low aqueous solubility is common in this class due to aromatic stacking and hydrophobic substituents.

Q & A

Q. How can metabolic stability be improved to prolong half-life?

  • Answer :
  • Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models .
  • Structural modifications : Replace metabolically labile groups (e.g., methylisoxazole → trifluoroisoxazole) .
  • Microsomal assays : Test hepatic clearance using human liver microsomes (HLM) and NADPH cofactors .

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